molecular formula C22H18N4O2 B2985302 (E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-07-6

(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2985302
M. Wt: 370.412
InChI Key: XXNQHYOOBWBKHF-OEAKJJBVSA-N
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Description

“(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide” appears to be a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carbohydrazide group, which is an organic compound with the formula R1R2C(NH2)NH2. The “E” in the name indicates the geometry around the double bond, with “E” standing for “entgegen”, which is German for “opposite”.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the carbohydrazide group. The exact methods would depend on the starting materials and the specific conditions required.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and the carbohydrazide group would likely contribute to the overall polarity of the molecule.



Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, it would largely depend on the conditions and the reagents present. The pyrazole ring and the carbohydrazide group could potentially undergo a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring and the carbohydrazide group could influence its solubility, melting point, and other physical properties.


Scientific Research Applications

Structural and Molecular Docking Studies

A study conducted by Karrouchi et al. (2021) synthesized and characterized the molecule through spectroscopic methods and confirmed its (E)-configuration through X-ray diffraction. The molecule exhibited potential as an anti-diabetic agent through molecular docking studies with the 4AMJ protein, suggesting its application in developing diabetes treatments (Karrouchi et al., 2021).

Fluorescent Sensing

Dhara et al. (2016) designed a new fluorescent sensor using a similar molecular framework, demonstrating excellent selectivity and sensitivity for Zn2+ and Mg2+ ions in aqueous acetonitrile solution. This suggests the compound's utility in developing fluorescent probes for detecting specific metal ions in biological and environmental samples (Dhara et al., 2016).

Anticancer Evaluation

Salahuddin et al. (2014) explored derivatives related to this molecular structure for their anticancer properties. Through a series of synthetic steps, they evaluated the compounds against various cancer cell lines, identifying compounds with activity against breast cancer, highlighting the molecule's potential in anticancer research (Salahuddin et al., 2014).

Corrosion Protection

Paul et al. (2020) investigated derivatives of the molecule for corrosion protection on mild steel in acidic solutions. The study found significant inhibition efficiency, suggesting applications in industrial corrosion protection (Paul et al., 2020).

Synthetic Utility and Characterization

Additional research focuses on the synthetic versatility of compounds bearing the pyrazole moiety, leading to new materials with potential applications in chemistry and materials science. For instance, Zhou et al. (2008) synthesized a novel monomer for copolymerization, indicating applications in metal ion detection and analysis (Zhou et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.


Please note that this is a general analysis based on the structure of the compound and does not include specific information on “(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide”. For a more detailed and specific analysis, further research would be required.


properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-17-11-9-15(10-12-17)14-23-26-22(27)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNQHYOOBWBKHF-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

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